N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1105204-35-0
VCID: VC6151182
InChI: InChI=1S/C21H17F2N5O2S/c1-12-14-10-24-28(17-5-3-4-6-18(17)30-2)20(14)21(27-26-12)31-11-19(29)25-16-8-7-13(22)9-15(16)23/h3-10H,11H2,1-2H3,(H,25,29)
SMILES: CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4OC
Molecular Formula: C21H17F2N5O2S
Molecular Weight: 441.46

N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

CAS No.: 1105204-35-0

Cat. No.: VC6151182

Molecular Formula: C21H17F2N5O2S

Molecular Weight: 441.46

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide - 1105204-35-0

CAS No. 1105204-35-0
Molecular Formula C21H17F2N5O2S
Molecular Weight 441.46
IUPAC Name N-(2,4-difluorophenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H17F2N5O2S/c1-12-14-10-24-28(17-5-3-4-6-18(17)30-2)20(14)21(27-26-12)31-11-19(29)25-16-8-7-13(22)9-15(16)23/h3-10H,11H2,1-2H3,(H,25,29)
Standard InChI Key ACXIAMLWLAZRSI-UHFFFAOYSA-N
SMILES CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4OC

Chemical Identity and Structural Features

Systematic Nomenclature and Formula

The compound’s IUPAC name, N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, reflects its intricate architecture:

  • Core: Pyrazolo[3,4-d]pyridazine, a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7.

  • Substituents:

    • 2-Methoxyphenyl at position 1.

    • Methyl at position 4.

    • Thioacetamide bridge at position 7, linked to a 2,4-difluorophenyl group.

Molecular Formula: C₂₂H₁₇F₂N₅O₂S
Molecular Weight: 473.47 g/mol .

Structural Analysis

X-ray crystallography of related pyrazolo-pyridazines reveals:

  • Planarity: The pyrazolo-pyridazine core adopts near-planar geometry, facilitating π-π stacking with biological targets .

  • Dihedral Angles: Substituents like the 2-methoxyphenyl group create dihedral angles of 24.9–72.2° relative to the core, influencing target binding .

  • Hydrogen Bonding: The acetamide’s NH and carbonyl groups participate in intermolecular interactions, critical for solubility and target engagement .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via modular steps:

  • Pyridazine Formation: Condensation of hydrazine derivatives with diketones to form the pyrazolo[3,4-d]pyridazine core.

  • Sulfur Incorporation: Thiolation at position 7 using Lawesson’s reagent or via nucleophilic substitution .

  • Acetamide Coupling: Reaction of 2-chloroacetamide with the thiolated intermediate under basic conditions .

Key Intermediate:

StepIntermediateYield (%)Purity (%)
11-(2-Methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol6295
2N-(2,4-Difluorophenyl)-2-chloroacetamide7898
3Final Compound4599

Structural Modifications

  • Fluorine Impact: 2,4-Difluorophenyl enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

  • Methoxy Group: The 2-methoxy substituent on phenyl improves solubility by 40% compared to unsubstituted derivatives .

Pharmacological Profile

Kinase Inhibition

Analogous pyrazolo-pyridazines exhibit potent kinase inhibitory activity:

Kinase TargetIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
Aurora Kinase A12 ± 2>100× over CDK2
p38 MAPK8 ± 150× over JNK3
FLT325 ± 430× over KIT

Mechanism: The thioacetamide bridge occupies the ATP-binding pocket, while fluorine atoms stabilize hydrophobic interactions .

Anticancer Activity

In vitro studies on leukemia cell lines (HL-60, K562):

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
HL-600.4578 ± 5
K5620.6765 ± 7

Synergy: Combines with cytarabine to reduce IC₅₀ by 60% in AML models .

ADME and Toxicity

Pharmacokinetics

ParameterValue
LogP3.2
Solubility (pH 7.4)12 µg/mL
Plasma Protein Binding89%
t₁/₂ (mice)4.2 h

Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites .

Toxicity Data

AssayResult
hERG InhibitionIC₅₀ = 18 µM
Micronucleus TestNegative
Acute Oral LD₅₀ (mice)>2,000 mg/kg

Safety Margin: 10× higher than efficacious doses in xenograft models .

Patent and Clinical Landscape

  • Patent Activity: Covered under US9567358B2 for kinase inhibition in oncology .

  • Therapeutic Indications: Prioritized for acute myeloid leukemia (AML) and solid tumors .

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